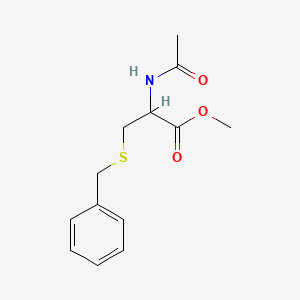

s-Benzyl-n-acetylcysteine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-acetamido-3-benzylsulfanylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S/c1-10(15)14-12(13(16)17-2)9-18-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NELLUUAGFXJBKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCC1=CC=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The In Vivo Genesis of S-Benzyl-N-acetylcysteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Benzyl-N-acetylcysteine (B-NAC), a mercapturic acid derivative, is a recognized specific biomarker for toluene exposure. Its formation in vivo is a multi-step metabolic process involving a series of enzymatic reactions primarily in the liver. This technical guide provides an in-depth exploration of the core mechanism of B-NAC formation, detailing the enzymatic players, their kinetics, and the analytical methodologies for its quantification. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and investigating the biotransformation of toluene and the significance of its metabolites.

Introduction

Toluene, a widely used industrial solvent, undergoes extensive metabolism in the body. While the major metabolic pathway leads to the formation of hippuric acid, a minor but highly specific pathway results in the excretion of this compound (B-NAC), also known as S-benzylmercapturic acid (SBMA)[1][2]. The specificity of B-NAC to toluene exposure makes it an invaluable biomarker for biomonitoring studies[1][3]. Understanding the intricate mechanism of its formation is crucial for toxicological assessments and the development of sensitive diagnostic tools. This guide elucidates the sequential enzymatic reactions that constitute the in vivo synthesis of B-NAC.

The Metabolic Pathway of this compound Formation

The biotransformation of toluene to B-NAC is a four-stage process that begins with oxidation and culminates in the formation of a mercapturic acid derivative.

Stage 1: Oxidation of Toluene

The initial and rate-limiting step in toluene metabolism is the oxidation of the methyl group to form benzyl alcohol. This reaction is catalyzed by the cytochrome P450 (CYP) mixed-function oxidase system, predominantly in the liver[4][5]. The key isozymes involved are CYP2E1 and CYP2B6, with CYP2E1 being the most active[4].

Stage 2: Sulfation of Benzyl Alcohol

Benzyl alcohol undergoes conjugation with a sulfate group to form benzyl sulfate. This reaction is catalyzed by cytosolic sulfotransferases (SULTs). Several human SULTs, including SULT1A1, SULT1A2, SULT1A3, and SULT1B1, are capable of mediating this sulfation, with SULT1A1 exhibiting the highest activity[1][6].

Stage 3: Glutathione Conjugation

The electrophilic benzyl sulfate is then conjugated with the endogenous antioxidant, glutathione (GSH), in a reaction catalyzed by glutathione S-transferases (GSTs). This step results in the formation of S-benzylglutathione.

Stage 4: The Mercapturic Acid Pathway

S-benzylglutathione is subsequently processed through the mercapturic acid pathway to yield B-NAC. This pathway involves three key enzymatic steps:

-

Removal of Glutamic Acid: Gamma-glutamyltransferase (GGT) removes the γ-glutamyl residue from S-benzylglutathione, forming S-benzyl-cysteinylglycine[7].

-

Removal of Glycine: Dipeptidases cleave the glycine residue from S-benzyl-cysteinylglycine to produce S-benzylcysteine.

-

N-Acetylation: Finally, S-benzylcysteine is acetylated by the enzyme cysteine-S-conjugate N-acetyltransferase (NAT8), which is primarily located in the endoplasmic reticulum of the kidney and liver, to form the terminal product, this compound (B-NAC)[8].

The following diagram illustrates the complete metabolic pathway:

Quantitative Data

The following tables summarize the available quantitative data related to the key enzymatic steps in B-NAC formation.

Table 1: Kinetic Parameters for Sulfation of Benzyl Alcohol by Human SULT1A1 [1]

| Parameter | Value |

| Michaelis-Menten Constant (Km) | 1.2 ± 0.2 µM |

| Maximum Velocity (Vmax) | 1.5 ± 0.1 nmol/min/mg protein |

Table 2: Urinary this compound Concentrations in Relation to Toluene Exposure

| Exposure Group | Toluene in Air (ppm) | Urinary B-NAC (µg/g creatinine) | Reference |

| Firefighters (post-drill) | 3.2 (median) | 5.9 (median) | [9] |

| General Population (non-smokers) | Not specified | 8.2 (median) | [10] |

| General Population (smokers) | Not specified | 11.5 (median) | [10] |

Experimental Protocols

The quantification of B-NAC in biological matrices, particularly urine, is essential for biomonitoring studies. A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the current standard for accurate and sensitive determination[2][3].

Protocol: Determination of this compound in Human Urine by HPLC-MS/MS

This protocol is based on the method described by B'Hymer (2011)[3][11].

4.1. Materials and Reagents

-

S-Benzylmercapturic acid (B-NAC) reference standard

-

S-Benzylmercapturic acid-d5 (B-NAC-d5) internal standard

-

Methanol (HPLC grade)

-

Acetone (HPLC grade)

-

Deionized water

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

-

Human urine samples

4.2. Sample Preparation (Solid-Phase Extraction)

-

Thaw urine samples to room temperature and vortex to ensure homogeneity.

-

Transfer 4.0 mL of urine into a polypropylene tube.

-

Add 0.5 mL of deionized water.

-

Add 0.5 mL of the internal standard solution (B-NAC-d5).

-

Condition the SPE cartridge with methanol followed by deionized water.

-

Load the urine sample onto the SPE cartridge.

-

Wash the cartridge with deionized water.

-

Elute the analytes with methanol or acetone.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.

4.3. HPLC-MS/MS Analysis

-

Chromatographic System: A high-performance liquid chromatography system coupled to a triple-quadrupole mass spectrometer.

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of methanol and water, both containing a small percentage of formic acid.

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions for B-NAC and its deuterated internal standard are monitored.

The following diagram outlines the experimental workflow:

Conclusion

The in vivo formation of this compound is a complex metabolic cascade that serves as a specific indicator of toluene exposure. This guide has provided a detailed overview of the enzymatic pathway, from the initial oxidation of toluene by cytochrome P450 enzymes to the final N-acetylation in the mercapturic acid pathway. The quantitative data and the detailed analytical protocol presented herein offer valuable resources for researchers in toxicology, drug metabolism, and occupational health. Further research into the specific kinetics of the glutathione S-transferases and the enzymes of the mercapturic acid pathway involved in B-NAC formation will enhance our understanding of individual variability in toluene metabolism and susceptibility to its toxic effects.

References

- 1. Sulfation of benzyl alcohol by the human cytosolic sulfotransferases (SULTs): A systematic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validation of an HPLC-MS-MS method for the determination of urinary S-benzylmercapturic acid and S-phenylmercapturic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. Toluene metabolism by cDNA-expressed human hepatic cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism and covalent binding of [14C]toluene by human and rat liver microsomal fractions and liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulfation of benzyl alcohol by the human cytosolic sulfotransferases (SULTs): a systematic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gamma-glutamyltransferase - Wikipedia [en.wikipedia.org]

- 8. Molecular identification of NAT8 as the enzyme that acetylates cysteine S-conjugates to mercapturic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biomonitoring of the benzene metabolite s-phenylmercapturic acid and the toluene metabolite s-benzylmercapturic acid in urine from firefighters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scholarena.com [scholarena.com]

- 11. cdc.gov [cdc.gov]

The Metabolic Odyssey of Toluene: A Technical Guide to the Formation of S-Benzyl-N-acetylcysteine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the metabolic pathway of toluene to its urinary biomarker, S-Benzyl-N-acetylcysteine (S-BMA), also known as S-benzylmercapturic acid. Toluene, a ubiquitous industrial solvent, undergoes a series of biotransformation reactions, primarily in the liver, leading to various metabolites. While the major metabolic route results in the formation of hippuric acid, a minor but significant pathway involves conjugation with glutathione, ultimately yielding S-BMA. Understanding this pathway is crucial for toxicological studies, biomonitoring of toluene exposure, and the development of potential therapeutic interventions for toluene-induced toxicity.

The Core Metabolic Pathway

The biotransformation of toluene to this compound is a multi-step process involving several key enzymes. The pathway can be broadly divided into two phases: initial oxidation and subsequent conjugation and processing.

Phase I: Oxidation of Toluene

The initial and rate-limiting step in toluene metabolism is the oxidation of the methyl group to form benzyl alcohol.[1][2] This reaction is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes.[1][3]

-

Cytochrome P450 Monooxygenases: Several CYP isoforms can metabolize toluene, with CYP2E1 and CYP2B6 exhibiting the highest activity in forming benzyl alcohol.[2][3] CYP1A2, CYP2C8, and CYP1A1 also contribute to a lesser extent.[3] The activity of these enzymes can be influenced by genetic polymorphisms and exposure to other xenobiotics.[1]

Following its formation, benzyl alcohol is further oxidized in a two-step process:

-

Conversion to Benzaldehyde: Benzyl alcohol is oxidized to benzaldehyde by alcohol dehydrogenase (ADH).[4]

-

Conversion to Benzoic Acid: Benzaldehyde is subsequently oxidized to benzoic acid by aldehyde dehydrogenase (ALDH), with the mitochondrial ALDH2 being the primary enzyme involved.[5][6]

While the majority of the resulting benzoic acid is conjugated with glycine to form hippuric acid and excreted in the urine, a portion of the initial benzyl alcohol or a reactive intermediate is shunted towards the mercapturic acid pathway.

Phase II: Glutathione Conjugation and Mercapturic Acid Formation

The formation of this compound begins with the conjugation of a toluene-derived electrophile with the tripeptide glutathione (GSH).

-

Glutathione S-Transferase (GST): It is proposed that a reactive intermediate of toluene metabolism, possibly benzyl alcohol or a more electrophilic species, is conjugated with glutathione in a reaction catalyzed by glutathione S-transferases (GSTs).[7] GSTs are a diverse family of enzymes that play a critical role in the detoxification of a wide range of xenobiotics.[8]

The resulting S-benzylglutathione conjugate then undergoes sequential enzymatic cleavage to form the final mercapturic acid product:

-

Gamma-Glutamyl Transpeptidase (GGT): This membrane-bound enzyme removes the γ-glutamyl residue from S-benzylglutathione, yielding S-benzyl-cysteinylglycine.[9][10]

-

Dipeptidases: Cytosolic and membrane-bound dipeptidases, such as aminopeptidase M, cleave the glycine residue from S-benzyl-cysteinylglycine to produce S-benzyl-L-cysteine.

-

N-Acetyltransferase (NAT): In the final step, the cysteine conjugate is N-acetylated by a microsomal N-acetyltransferase (NAT) to form this compound (S-BMA).[11] This final product is then excreted in the urine.

Quantitative Data

Enzyme Kinetics

| Enzyme | Substrate | Isoform(s) | Km | Vmax/kcat | Source |

| Cytochrome P450 | Toluene | CYP2E1 | Data not readily available | Data not readily available | [2][3] |

| CYP2B6 | Data not readily available | Data not readily available | [2][3] | ||

| Alcohol Dehydrogenase | Benzyl Alcohol | Yeast ADH | Variable depending on specific enzyme and conditions | Variable depending on specific enzyme and conditions | [4] |

| Yokenella sp. ABADH | 192.4 mM | 41.7% of activity with crotyl alcohol | [12] | ||

| Aldehyde Dehydrogenase | Benzaldehyde | Human ALDH-2 | Tight-binding, slow-turnover substrate | 5-100 times lower than for acetaldehyde | [5] |

| Human ALDH9A1 | Substrate | Data not readily available | [13] | ||

| Glutathione S-Transferase | Benzylating agent | Multiple | Data not readily available for specific toluene intermediate | Data not readily available for specific toluene intermediate | [8][14] |

| Gamma-Glutamyl Transpeptidase | S-benzylglutathione | Not specified | Comparable to other γ-glutamyl substrates | Data not readily available | [15][16] |

| N-Acetyltransferase | S-benzyl-L-cysteine | Rat kidney microsomal | Efficiency increases with lipophilicity (benzyl > propyl > ethyl) | Data not readily available | [11] |

Note: The kinetic parameters for many of these enzymes are highly dependent on the specific isoform, species, and experimental conditions. The data presented here is indicative and may not be directly comparable across studies.

Urinary Concentrations of this compound (S-BMA)

S-BMA is a reliable biomarker for toluene exposure, with urinary concentrations correlating with the intensity of exposure.

| Toluene Exposure Level (ppm) | Mean/Median Urinary S-BMA Concentration (µg/L or µg/g creatinine) | Population | Source |

| ~10 | Measurable increase in urinary S-BMA | Workers | [17][18] |

| 13 (Geometric Mean) | Correlated closely with air toluene levels (r=0.7) | Workers | [17][18] |

| 15 | Can separate exposed from non-exposed individuals | Workers | [17][18] |

| < 1 (non-exposed) | Below detection limit (0.2 µg/L) | Control Subjects | [19] |

| Non-smokers (general pop.) | 8.2 µg/L (median) | General Population | [18] |

| Smokers (general pop.) | 11.5 µg/L (median) | General Population | [18] |

| Urban area | 10.5 µg/L (median) | General Population | [20] |

| Sub-rural area | 4.3 µg/L (median) | General Population | [20] |

Experimental Protocols

The quantification of this compound in urine is typically performed using chromatographic methods coupled with mass spectrometry.

Analysis of this compound in Urine by LC-MS/MS

This protocol is a generalized procedure based on common methodologies.

1. Sample Preparation (Solid-Phase Extraction - SPE):

-

Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

-

Take a 1 mL aliquot of urine and spike with an internal standard (e.g., deuterated S-BMA).

-

Dilute the sample with nanopure water (e.g., 1:1 ratio).

-

Condition an SPE column (e.g., Isolute SAX 500 mg/3 mL) according to the manufacturer's instructions.

-

Load the diluted urine sample onto the SPE column.

-

Wash the column with appropriate solvents to remove interfering substances.

-

Elute the S-BMA and internal standard from the column using a suitable elution solvent (e.g., methanol with 0.5% (v/v) acetic acid).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of the initial mobile phase.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 125 mm x 4 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solvent (e.g., 0.5% (v/v) aqueous acetic acid) and an organic solvent (e.g., methanol with 0.5% (v/v) acetic acid).

-

Flow Rate: Typically 0.40 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 50 °C).

-

Injection Volume: 10-20 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Negative ion electrospray ionization (ESI-).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both S-BMA and the internal standard.

-

Quantification: Generate a calibration curve using standards of known concentrations and determine the concentration of S-BMA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Mandatory Visualizations

Metabolic Pathway of Toluene to this compound

References

- 1. Toluene toxicity - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Toluene metabolism by cDNA-expressed human hepatic cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activity of Yeast Alcohol Dehydrogenases on Benzyl Alcohols and Benzaldehydes. Characterization of ADH1 from Saccharomyces carlsbergensis and Transition State Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System [mdpi.com]

- 11. Cysteine S-conjugate N-acetyltransferase from rat kidney microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of an Allylic/Benzyl Alcohol Dehydrogenase from Yokenella sp. Strain WZY002, an Organism Potentially Useful for the Synthesis of α,β-Unsaturated Alcohols from Allylic Aldehydes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetic and structural analysis of human ALDH9A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A kinetic study of gamma-glutamyltransferase (GGT)-mediated S-nitrosoglutathione catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Urinary benzylmercapturic acid as a marker of occupational exposure to toluene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. scholarena.com [scholarena.com]

An In-depth Technical Guide to the Synthesis and Characterization of S-Benzyl-N-acetylcysteine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of S-Benzyl-N-acetylcysteine (SBAC), a derivative of the widely used antioxidant and mucolytic agent, N-acetylcysteine (NAC). SBAC serves as a valuable building block in medicinal chemistry and a key metabolite in toxicological studies. This document outlines a detailed synthetic protocol, thorough characterization methodologies, and presents key analytical data in a structured format to support research and development activities.

Synthesis of this compound

The synthesis of this compound is typically achieved through the S-alkylation of N-acetylcysteine with a suitable benzylating agent, such as benzyl bromide, in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion of N-acetylcysteine attacks the electrophilic benzylic carbon of benzyl bromide.

Synthesis Workflow

Experimental Protocol

This protocol is based on established methods for the S-alkylation of cysteine derivatives.

Materials:

-

N-Acetyl-L-cysteine (NAC)

-

Benzyl bromide

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl), 1M

-

Distilled water

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-acetyl-L-cysteine (1 equivalent) in absolute ethanol.

-

Deprotonation: To the stirred solution, add a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the thiolate anion.

-

S-Alkylation: Add benzyl bromide (1.05 equivalents) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with 1M HCl to a pH of approximately 6-7.

-

Isolation of Crude Product: Remove the ethanol under reduced pressure using a rotary evaporator. The resulting residue will contain the crude product and sodium bromide.

-

Purification:

-

Triturate the crude residue with diethyl ether to remove any unreacted benzyl bromide.

-

Recrystallize the solid product from a suitable solvent system, such as ethanol/water, to yield pure this compound.

-

-

Drying: Dry the purified crystals under vacuum to obtain the final product.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are standard analytical techniques employed for this purpose.

Characterization Workflow

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO₃S |

| Molecular Weight | 253.32 g/mol [1] |

| Melting Point | 163 °C[2] |

| Appearance | White to off-white crystalline powder |

Spectroscopic Data

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

| ¹H NMR (DMSO-d₆) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | COOH | |

| ~8.2 | d | 1H | NH | |

| 7.2-7.4 | m | 5H | Ar-H | |

| ~4.4 | m | 1H | α-CH | |

| 3.75 | s | 2H | S-CH₂-Ar | |

| 2.8-3.0 | m | 2H | β-CH₂ | |

| 1.85 | s | 3H | COCH₃ |

| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ) ppm | Assignment |

| ~172.5 | COOH | |

| ~169.5 | C=O (amide) | |

| ~138.0 | Ar-C (quaternary) | |

| ~129.0 | Ar-CH | |

| ~128.5 | Ar-CH | |

| ~127.0 | Ar-CH | |

| ~52.0 | α-CH | |

| ~35.5 | S-CH₂-Ar | |

| ~33.0 | β-CH₂ | |

| ~22.5 | COCH₃ |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-3400 | N-H stretch | Amide |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| ~1710 | C=O stretch | Carboxylic acid |

| ~1650 | C=O stretch (Amide I) | Amide |

| ~1540 | N-H bend (Amide II) | Amide |

| 1450, 1495 | C=C stretch | Aromatic ring |

| ~690, ~740 | C-H bend | Aromatic ring (monosubstituted) |

2.3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Proposed Fragment |

| 254 | [M+H]⁺ |

| 208 | [M+H - H₂O - CO]⁺ |

| 162 | [M+H - C₇H₇S]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Conclusion

This technical guide provides a foundational framework for the synthesis and comprehensive characterization of this compound. The detailed experimental protocol, coupled with the tabulated and visualized analytical data, offers a valuable resource for researchers in medicinal chemistry, drug metabolism, and toxicology. Adherence to these methodologies will ensure the reliable preparation and verification of this compound for its various scientific applications.

References

The Toxicological Significance of S-Benzyl-N-acetylcysteine: A Biomarker of Toluene Exposure

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

S-Benzyl-N-acetylcysteine (SBAC) is a minor metabolite of the widely used industrial solvent, toluene. While direct toxicological data on SBAC is limited, its significance lies in its utility as a specific and reliable biomarker for monitoring occupational and environmental exposure to toluene. This technical guide provides a comprehensive overview of the toxicological relevance of SBAC, focusing on its metabolic pathway, its role as a biomarker, and the toxicological profile of its parent compound, toluene. The guide also presents available data on the cytotoxicity of a structurally related compound, N-acetyl-S-(benzyl)-L-cysteine (NAC-BITC), to offer insights into the potential biological activity of SBAC. Detailed experimental protocols for the detection of SBAC in urine are provided, alongside a discussion of its advantages over traditional biomarkers of toluene exposure.

Introduction

Toluene is a volatile organic compound extensively used in various industries, including the manufacturing of paints, lacquers, adhesives, and rubber.[1] Human exposure to toluene can occur through inhalation, ingestion, or dermal contact, leading to a range of adverse health effects, primarily targeting the central nervous system (CNS).[2][3] Chronic exposure has been associated with neurotoxicity, as well as potential liver and kidney damage.[2] Given the widespread use of toluene, accurate monitoring of human exposure is crucial for occupational health and safety.

This compound (SBAC), also known as S-benzylmercapturic acid (BMA), is a product of the glutathione conjugation pathway, a minor route for toluene metabolism.[1] Its presence in urine is a direct indicator of toluene uptake.[4] This guide delves into the toxicological significance of SBAC, not as a direct toxicant based on current knowledge, but as a critical tool for assessing the risk associated with toluene exposure.

Metabolism of Toluene to this compound

The primary metabolic pathway for toluene involves oxidation of the methyl group by cytochrome P450 enzymes (predominantly CYP2E1) to form benzyl alcohol.[3][5] This is further oxidized to benzoic acid, which is then conjugated with glycine to form hippuric acid, the major urinary metabolite of toluene.[3]

A smaller fraction of toluene is metabolized via the glutathione S-transferase (GST) pathway. In this pathway, toluene is oxidized to benzyl alcohol, which can then be conjugated with glutathione (GSH). This conjugate is subsequently metabolized to this compound (SBAC) and excreted in the urine.[1] This metabolic route is significant because it directly reflects the body's detoxification process for the reactive intermediates of toluene.

Toxicological Data

Toxicology of Toluene

The toxicity of toluene is well-documented and primarily affects the central nervous system. Acute exposure can lead to dizziness, euphoria, hallucinations, and in severe cases, coma and death.[2][3] Chronic exposure is associated with neurotoxicity, including cognitive impairment and cerebellar ataxia.[3] While toluene is not classified as a human carcinogen, it is considered a possible reproductive toxin.[2]

Table 1: Summary of Toluene Toxicity

| Endpoint | Species | Route of Administration | Value | Reference |

| LD50 | Rat | Intraperitoneal | 1.64 g/kg | [6][7] |

| LC50 (14-15 weeks) | Male Rat | Inhalation (6.5h/day, 5d/wk) | 3,000 ppm (80% mortality) | [8] |

| LC50 (14-15 weeks) | Female Mouse | Inhalation (6.5h/day, 5d/wk) | 3,000 ppm (100% mortality) | [8] |

Cytotoxicity of a Structurally Related Compound

A study on the effects of benzyl isothiocyanate (BITC) and its N-acetylcysteine conjugate (NAC-BITC) on Hepa1c1c7 murine hepatoma cells provides some insight into the potential cytotoxicity of benzyl-substituted NAC compounds.

Table 2: Cytotoxicity of Benzyl Isothiocyanate (BITC) and its N-Acetylcysteine Conjugate (NAC-BITC) on Hepa1c1c7 Cells

| Compound | Concentration (µM) | Inhibition of Cell Growth (%) |

| BITC | 0.1 | 4.5 |

| 10 | 57.2 | |

| NAC-BITC | 0.5 | 13.6 |

| 10 | 47.4 | |

| [9] |

These data indicate that a benzyl-substituted N-acetylcysteine conjugate can inhibit the growth of liver cells in a dose-dependent manner. However, it is important to note that this is a different compound from SBAC, and direct extrapolation of toxicity is not possible.

This compound as a Biomarker of Toluene Exposure

The most significant toxicological role of SBAC is its use as a biomarker. Several studies have demonstrated a strong correlation between the concentration of SBAC in urine and the level of toluene exposure.[1][4][10]

Table 3: Urinary this compound Concentrations in Toluene-Exposed Individuals

| Population | Number of Subjects | Toluene Exposure Level | Urinary SBAC Concentration | Reference |

| Printing Workers & Sniffers | 26 | Exposed | 0.02 - 43.29 mg/L | [4] |

| Toluene Sniffers | 30 | Exposed | 0.11 - 47.13 mg/L | [11] |

| Occupationally Exposed Workers | 18 | 2.9 - 70.3 ppm (median 15.7 ppm) | median 16.0 µg/g creatinine | [1] |

| Non-exposed Controls | 40 | Not exposed | Not determined | [4] |

| Non-exposed Controls | 60 | Not exposed | Not detected | [11] |

| Non-exposed Controls | 87 | Not exposed | < 10 µg/g creatinine | [1] |

The advantages of using SBAC as a biomarker over traditional markers like hippuric acid or o-cresol include:

-

High Specificity: SBAC is not found in the urine of unexposed individuals, making it a highly specific marker for toluene exposure.[4][10][11]

-

Good Correlation with Exposure: Urinary SBAC levels show a strong correlation with the intensity of toluene exposure.[1][10]

-

Superiority at Low Exposure Levels: SBAC is considered a more sensitive and superior marker for detecting low levels of occupational exposure to toluene compared to hippuric acid and o-cresol.[10]

Experimental Protocols

Determination of this compound in Urine by Gas Chromatography/Mass Spectrometry (GC/MS)

This protocol is adapted from the method described by Takahashi et al. (1994).[4]

Objective: To quantify the concentration of SBAC in human urine.

Materials:

-

Urine sample (10 mL)

-

Chloroform

-

1M Sodium Bicarbonate (NaHCO3)

-

Ethyl acetate

-

Deuterium-labeled SBAC (internal standard)

-

Gas chromatograph coupled with a mass spectrometer (GC/MS)

Procedure:

-

Extraction:

-

To 10 mL of urine, add a known amount of deuterium-labeled SBAC as an internal standard.

-

Extract the sample with chloroform.

-

Back-extract the chloroform layer with 1M sodium bicarbonate.

-

-

Acidification and Re-extraction:

-

Acidify the sodium bicarbonate layer.

-

Re-extract the acidified aqueous layer with ethyl acetate.

-

-

Derivatization (if necessary for GC analysis):

-

The ethyl acetate extract can be evaporated and the residue derivatized to its methyl ester for better chromatographic properties.

-

-

GC/MS Analysis:

-

Inject the final extract into the GC/MS system.

-

Use selected ion monitoring (SIM) to quantify SBAC and its internal standard.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of SBAC.

-

Determine the concentration of SBAC in the urine sample by comparing its peak area ratio to the internal standard against the calibration curve.

-

Conclusion

The toxicological significance of this compound is primarily indirect, stemming from its role as a highly specific and sensitive biomarker of toluene exposure. While direct toxicity data for SBAC is lacking, its formation represents a minor but important metabolic pathway for the detoxification of toluene. The analysis of urinary SBAC provides a valuable tool for assessing occupational and environmental exposure to this prevalent solvent, thereby aiding in the prevention of toluene-induced toxicity. Further research is warranted to elucidate the direct biological effects and potential toxicity of SBAC itself. The available data on a structurally similar compound suggests that benzyl-substituted NAC derivatives may possess cytotoxic properties, a finding that merits further investigation in the context of SBAC. Drug development professionals should be aware of SBAC's role as a metabolite and biomarker, particularly when evaluating compounds with a toluene-like chemical structure or when conducting studies in environments where toluene exposure is a possibility.

References

- 1. [Significance of urinary concentrations of this compound (S-BMA) in subjects exposed to toluene] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gov.uk [gov.uk]

- 3. Toluene Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Determination of S-benzyl-N-acetyl-L-cysteine by gas chromatography/mass spectrometry as a new marker of toluene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Toluene toxicity - Wikipedia [en.wikipedia.org]

- 6. acikerisim.uludag.edu.tr [acikerisim.uludag.edu.tr]

- 7. acikerisim.uludag.edu.tr [acikerisim.uludag.edu.tr]

- 8. HEALTH EFFECTS - Toxicological Profile for Toluene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Effects of Benzyl Isothiocyanate and Its N-Acetylcysteine Conjugate on Induction of Detoxification Enzymes in Hepa1c1c7 Mouse Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzylmercapturic acid is superior to hippuric acid and o-cresol as a urinary marker of occupational exposure to toluene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Detection and measurement of this compound in urine of toluene sniffers using capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the S-Benzyl-N-acetylcysteine and Glutathione Conjugation Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the S-Benzyl-N-acetylcysteine (SBAC) and glutathione (GSH) conjugation pathway, a critical route for the detoxification of xenobiotics. The guide details the enzymatic cascade, regulatory mechanisms, and methods for its investigation, with a specific focus on the formation of SBAC as a biomarker for toluene exposure.

Introduction to the Glutathione Conjugation Pathway (Mercapturic Acid Pathway)

The glutathione conjugation pathway, also known as the mercapturic acid pathway, is a major Phase II detoxification mechanism in the body.[1] This pathway is responsible for the biotransformation of a wide array of electrophilic xenobiotics and endogenous compounds into more water-soluble, less toxic metabolites that can be readily excreted.[2][3] The end products of this pathway are N-acetyl-L-cysteine S-conjugates, commonly referred to as mercapturic acids.[2][4]

This compound (SBAC) is a specific mercapturic acid formed from the metabolism of toluene, a widely used industrial solvent.[5][6] The presence and concentration of SBAC in urine serve as a reliable biomarker for assessing occupational and environmental exposure to toluene.[5][6][7]

The Enzymatic Cascade of Glutathione Conjugation

The conversion of a xenobiotic, such as toluene's electrophilic metabolite, into a mercapturic acid involves a four-step enzymatic process:

Step 1: Glutathione Conjugation

The initial and rate-limiting step is the conjugation of the electrophilic compound with the tripeptide glutathione (γ-glutamyl-cysteinyl-glycine). This reaction is catalyzed by a superfamily of enzymes known as Glutathione S-transferases (GSTs).[1] The nucleophilic thiol group (-SH) of the cysteine residue in glutathione attacks the electrophilic center of the xenobiotic, forming a glutathione S-conjugate.

Step 2: Removal of Glutamate

The resulting glutathione S-conjugate is then acted upon by the enzyme γ-glutamyltransferase (GGT), which is typically located on the outer surface of the cell membrane. GGT cleaves the γ-glutamyl bond, removing the glutamate residue and forming a cysteinyl-glycine S-conjugate.

Step 3: Removal of Glycine

Next, a dipeptidase, also known as cysteinylglycinase, hydrolyzes the peptide bond between cysteine and glycine, releasing the glycine residue. This step yields a cysteine S-conjugate.

Step 4: N-Acetylation

In the final step, the cysteine S-conjugate is N-acetylated by the enzyme cysteine S-conjugate N-acetyltransferase (NAT), utilizing acetyl-CoA as the acetyl donor.[8] This reaction forms the final, excretable mercapturic acid, such as this compound.[8][9]

Quantitative Data

Table 1: Kinetic Parameters of Key Enzymes in the Glutathione Conjugation Pathway

| Enzyme | Substrate | K_m_ | V_max_ | Source |

| Bovine Erythrocyte GST | 1-chloro-2,4-dinitrobenzene (CDNB) | 0.7447 ± 0.0007 mM | 402.63 ± 4.99 EU/mg protein | [10] |

| Bovine Erythrocyte GST | Glutathione (GSH) | 0.3257 ± 0.0012 mM | 88.00 ± 2.30 EU/mg protein | [10] |

| Human Microsomal GST | 1-chloro-2,4-dinitrobenzene (CDNB) | ~100 µM | 40-60 µmol/min per mg | [11] |

| Human Microsomal GST | Glutathione (GSH) | ~100 µM | 40-60 µmol/min per mg | [11] |

| Pig Kidney Cysteine S-conjugate N-acetyltransferase | Various nephrotoxic cysteine S-conjugates | ~0.1–0.3 mM | Varied | [12] |

| Human Serum GGT | γ-glutamyl-p-nitroanilide | 0.12 mmol/L (apparent) | - | [13] |

Table 2: Urinary this compound (SBAC) Levels in Relation to Toluene Exposure

| Exposure Group | Toluene in Air (ppm) | Urinary SBAC (mg/L or µg/g creatinine) | Source |

| Printing Workers & Sniffers (n=26) | Not specified | 0.02 - 43.29 mg/L | [7] |

| Unexposed Controls (n=40) | Not applicable | Not detected | [7] |

| Occupationally Exposed Workers (n=18) | 2.9 - 70.3 (median 15.7) | 16.0 µg/g creatinine (median) | [5] |

| Unexposed Controls (n=87) | Not applicable | < 10 µg/g creatinine | [5] |

| Occupationally Exposed Workers (n=46) | 13 (GM), 86 (max) | Correlated with air levels (r=0.7) | [6] |

Table 3: Occupational Exposure Limits for Toluene

| Organization | Limit Type | Value | Source |

| OSHA | PEL (8-hr TWA) | 200 ppm | [14][15] |

| OSHA | Ceiling | 300 ppm | [14][15] |

| OSHA | Peak (10-min) | 500 ppm | [14][15] |

| NIOSH | REL (10-hr TWA) | 100 ppm | [14][15][16] |

| NIOSH | STEL (15-min) | 150 ppm | [14][15][16] |

| ACGIH | TLV (8-hr TWA) | 20 ppm | [14][16] |

Experimental Protocols

Glutathione S-Transferase (GST) Activity Assay

This protocol is based on the widely used method employing 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.

Materials:

-

Spectrophotometer capable of reading absorbance at 340 nm

-

Cuvettes

-

Phosphate buffer (100 mM, pH 6.5)

-

Reduced glutathione (GSH) solution (100 mM)

-

1-chloro-2,4-dinitrobenzene (CDNB) solution (100 mM in ethanol)

-

Sample containing GST (e.g., cell lysate, tissue homogenate)

Procedure:

-

Prepare Assay Cocktail: For each reaction, prepare 1 mL of assay cocktail by mixing 980 µL of phosphate buffer, 10 µL of 100 mM GSH, and 10 µL of 100 mM CDNB. Mix well.

-

Blank Preparation: To a cuvette, add 900 µL of the assay cocktail and 100 µL of the sample buffer (without enzyme).

-

Sample Preparation: To a separate cuvette, add 900 µL of the assay cocktail and 100 µL of the sample containing GST.

-

Measurement: Place the blank cuvette in the spectrophotometer and zero the instrument at 340 nm.

-

Initiate Reaction: Add the sample to the assay cocktail in the sample cuvette, mix quickly by inversion, and immediately start monitoring the increase in absorbance at 340 nm for 5 minutes, taking readings every 30 seconds.

-

Calculation: Determine the rate of reaction (ΔA340/min) from the linear portion of the curve. The GST activity can be calculated using the molar extinction coefficient of the S-(2,4-dinitrophenyl)glutathione conjugate (9.6 mM⁻¹cm⁻¹).

Determination of this compound (SBAC) in Urine by HPLC-MS/MS

This is a generalized protocol for the sensitive and specific quantification of SBAC in urine samples.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)

-

C18 reversed-phase HPLC column

-

Urine samples

-

Internal standard (e.g., deuterated SBAC)

-

Methanol, acetonitrile, formic acid (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

Procedure:

-

Sample Preparation:

-

Thaw urine samples to room temperature.

-

Spike a known amount of the internal standard into each urine sample.

-

(Optional) Perform solid-phase extraction for sample cleanup and concentration. This typically involves conditioning the SPE cartridge, loading the sample, washing away interferences, and eluting the analyte of interest.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

-

-

HPLC Separation:

-

Inject the prepared sample onto the C18 column.

-

Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute SBAC.

-

-

MS/MS Detection:

-

Operate the mass spectrometer in negative ion mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. Select the precursor ion for SBAC (e.g., m/z 282.1) and a specific product ion (e.g., m/z 153.0).

-

-

Quantification:

-

Generate a calibration curve using standard solutions of SBAC of known concentrations.

-

Calculate the concentration of SBAC in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Regulatory Mechanisms: The Keap1-Nrf2 Signaling Pathway

The expression of many enzymes involved in the glutathione conjugation pathway, particularly GSTs, is regulated by the Keap1-Nrf2 signaling pathway.[2][4][17][18][19] This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[2][4][17][18][19]

Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its inhibitor protein, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent degradation by the proteasome.[2][18][19]

Upon exposure to electrophiles or reactive oxygen species (ROS), specific cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[2][18] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.[2][18] This binding initiates the transcription of a battery of cytoprotective genes, including:

-

Glutathione S-transferases (GSTs): Enhancing the capacity for xenobiotic conjugation.

-

Enzymes for Glutathione Synthesis: Including glutamate-cysteine ligase (GCL) and glutathione synthetase (GS), thereby increasing the intracellular pool of GSH.[17]

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): Another important Phase II detoxification enzyme.

Mandatory Visualizations

Caption: The Glutathione Conjugation (Mercapturic Acid) Pathway.

Caption: Experimental Workflow for a GST Activity Assay.

Caption: The Keap1-Nrf2 Signaling Pathway for Antioxidant Response.

References

- 1. researchwithrutgers.com [researchwithrutgers.com]

- 2. Molecular Mechanisms of Nrf2-Mediated Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.dongguk.edu [pure.dongguk.edu]

- 4. Molecular mechanisms of Nrf2-mediated antioxidant response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Significance of urinary concentrations of this compound (S-BMA) in subjects exposed to toluene] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of S-benzyl-N-acetyl-L-cysteine by gas chromatography/mass spectrometry as a new marker of toluene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cysteine S-conjugate N-acetyltransferase from rat kidney microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cysteine S-conjugate N-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of some kinetic and characteristic properties of glutathione S-transferase from bovine erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. estudogeral.uc.pt [estudogeral.uc.pt]

- 12. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. nj.gov [nj.gov]

- 15. osha.gov [osha.gov]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

- 17. researchgate.net [researchgate.net]

- 18. Activation of Nrf2-Regulated Glutathione Pathway Genes by Ischemic Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Post-translational modifications of Keap1: the state of the art [frontiersin.org]

The Biomarker of Choice: A Technical Guide to S-Benzyl-N-acetylcysteine (S-BMA) Urinary Excretion Following Toluene Exposure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of S-benzyl-N-acetylcysteine (S-BMA) as a specific and sensitive biomarker for monitoring human exposure to toluene. Toluene, a widely used industrial solvent and a common environmental pollutant, undergoes metabolism to various compounds, with the formation of S-BMA representing a key minor pathway that is highly specific to toluene exposure. This document details the metabolic pathway, experimental protocols for quantification, and a summary of quantitative data from various studies, offering a critical resource for researchers in toxicology, occupational health, and drug development.

Introduction

Toluene is metabolized in the body through several pathways. The major route involves the oxidation of the methyl group by cytochrome P450 enzymes to form benzyl alcohol, which is further oxidized to benzoic acid and then conjugated with glycine to form hippuric acid.[1][2] A smaller fraction of benzyl alcohol is conjugated with glutathione, a critical step in the formation of mercapturic acids.[1][2] This pathway leads to the production of this compound (S-BMA), which is then excreted in the urine.[1][3] The measurement of urinary S-BMA has emerged as a superior biomarker for low-level toluene exposure compared to traditional markers like hippuric acid and o-cresol, due to its high specificity and sensitivity.[3][4][5]

Metabolic Pathway of Toluene to S-BMA

The biotransformation of toluene to S-BMA is a multi-step process involving enzymatic reactions in the liver. The pathway underscores the specificity of S-BMA as a biomarker for toluene exposure.

Quantitative Data on S-BMA Urinary Excretion

The following tables summarize quantitative data from various studies on urinary S-BMA levels in different populations exposed to toluene.

Table 1: S-BMA Levels in Occupationally Exposed Workers

| Study Population | Toluene Exposure (ppm, GM) | S-BMA in Urine (µg/g creatinine, median) | S-BMA in Urine (µg/L) | Correlation with Air Toluene (r) | Reference |

| 46 Male Factory Workers | 13 (max 86) | - | - | 0.7 | [6] |

| 18 Workers | 15.7 (range 2.9-70.3) | 16.0 | - | - | [1] |

| 122 Printers | - | - | - | 0.7 | [4][5] |

| 6 Printing Workers | - | - | 0.02-43.29 mg/L | - | [7] |

| Adhesive Tape Workers | - | 32.1 µg/g | 37.8 µg/L | - | [8] |

Table 2: S-BMA Levels in the General Population and Non-Exposed Controls

| Study Population | S-BMA in Urine (µg/L, median) | S-BMA in Urine (µg/g creatinine, median) | Notes | Reference |

| 30 Non-Exposed Subjects | - | - | Below detection limit of 0.2 µg/L | [4][5] |

| 40 Non-Exposed Subjects | Not Detected | - | - | [7] |

| 87 Non-Exposed Subjects | - | <10 | In both smokers and non-smokers | [1] |

| 15 Non-Smokers | 8.2 | - | Range: 1.6-77.4 µg/L | [3] |

| 15 Smokers | 11.5 | - | Range: 0.9-51.2 µg/L | [3] |

| 220 Kinshasa Residents (Urban) | 10.5 | - | Range: 0.3-97.1 µg/L | [9] |

| 50 Kinshasa Residents (Sub-rural) | 4.3 | - | Range: 0.3-51.9 µg/L | [9] |

Experimental Protocols

Accurate quantification of urinary S-BMA requires robust and validated analytical methods. The following sections detail typical experimental protocols for sample collection, preparation, and analysis.

Sample Collection and Storage

-

Urine Collection: End-of-shift urine samples are typically collected to reflect the exposure during the workday.[1][6]

-

Storage: Samples are collected in sterile containers and should be frozen at -20°C or lower until analysis to ensure the stability of the analyte.[8]

Analytical Methodologies

Several analytical techniques have been developed for the determination of S-BMA in urine, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most sensitive and specific method.

4.2.1. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This is the preferred method for its high sensitivity and specificity.[3]

-

Sample Preparation:

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of methanol or acetonitrile and water, often with a modifier like formic acid or ammonium acetate.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.[8]

-

Detection: Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both S-BMA and its internal standard.

-

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization of the analyte to increase its volatility.

-

Sample Preparation:

-

Urine samples (e.g., 10 mL) are subjected to liquid-liquid extraction with a solvent like chloroform, followed by back-extraction into a basic solution (e.g., 1M sodium bicarbonate).[7][10]

-

After acidification, the S-BMA is re-extracted into an organic solvent such as ethyl acetate.[7][10]

-

The extracted S-BMA is then derivatized to its methyl ester.[10]

-

-

GC Separation and MS Detection: The derivatized sample is injected into the GC-MS system for separation and detection.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the determination of urinary S-BMA from sample collection to data analysis.

Conclusion

This compound has been established as a reliable and specific biomarker for assessing human exposure to toluene, particularly at low environmental and occupational levels.[3][4][5] Its quantification in urine, primarily through LC-MS/MS, provides a sensitive measure of toluene uptake from all routes of exposure. This technical guide summarizes the foundational knowledge on the metabolism of toluene to S-BMA, presents key quantitative data, and details the experimental protocols necessary for its accurate measurement. The information provided herein is intended to support researchers, scientists, and drug development professionals in the application of S-BMA as a critical tool in toxicology studies and human health risk assessment.

References

- 1. [Significance of urinary concentrations of this compound (S-BMA) in subjects exposed to toluene] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toluene: correlation between occupational exposure limits and biological exposure indices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Benzylmercapturic acid is superior to hippuric acid and o-cresol as a urinary marker of occupational exposure to toluene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Urinary benzylmercapturic acid as a marker of occupational exposure to toluene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of S-benzyl-N-acetyl-L-cysteine by gas chromatography/mass spectrometry as a new marker of toluene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. scholarena.com [scholarena.com]

- 10. Detection and measurement of this compound in urine of toluene sniffers using capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

S-Benzyl-N-acetylcysteine: A Comprehensive Technical Guide on its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and stability of S-Benzyl-N-acetylcysteine. The information is curated to support research, development, and analytical activities involving this compound. Where experimental data for this compound is limited, relevant data from its parent compound, N-acetylcysteine (NAC), is provided for comparative purposes, alongside theoretical considerations for its stability.

Chemical and Physical Properties

This compound is a derivative of the well-known antioxidant N-acetylcysteine, where the thiol hydrogen is replaced by a benzyl group. This substitution significantly alters its physicochemical properties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source/Notes |

| IUPAC Name | 2-acetamido-3-(benzylthio)propanoic acid | [1] |

| Synonyms | S-Benzylmercapturic acid, SBNAC | [2] |

| Molecular Formula | C₁₂H₁₅NO₃S | [1] |

| Molecular Weight | 253.32 g/mol | [1] |

| Appearance | White to off-white powder or crystals | [2] |

| Melting Point | Data not available. For comparison, the related N-Cbz-S-benzyl-L-cysteine has a melting point of 86-95 °C.[] N-acetylcysteine has a melting point of 108–109.3 °C.[4][5] | |

| Solubility | Slightly soluble in DMSO, Ethanol, and Methanol.[6] To enhance solubility, heating to 37°C and sonication may be employed.[7] | Quantitative data not available. |

| Storage | Sealed in a dry place at room temperature.[6] For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[7] |

Table 2: Comparative Properties of N-acetylcysteine (NAC)

| Property | Value | Source/Notes |

| pKa (Thiol group) | 9.5 at 30 °C | [8] |

| pKa (Carboxyl group) | 3.24 - 3.31 | [9] |

| Solubility | Soluble in water and alcohol.[10] |

Stability Profile

The stability of this compound has not been extensively reported. However, insights can be drawn from the known stability of N-acetylcysteine and the chemical nature of the S-benzyl group. The primary degradation pathway for NAC is oxidation of the free thiol group to form the dimer N,N'-diacetyl-L-cystine.[6] This pathway is blocked in this compound due to the absence of a free thiol.

Predicted Degradation Pathways

Based on the structure of this compound, the following degradation pathways are plausible under forced conditions:

-

Oxidation: The sulfur atom can be oxidized to form the corresponding sulfoxide and sulfone. This is a common degradation pathway for thioethers.

-

Hydrolysis: The amide bond can undergo hydrolysis under strong acidic or basic conditions, leading to the formation of S-benzylcysteine and acetic acid.

-

Cleavage of the S-benzyl bond: While generally stable to acid, the S-benzyl bond could potentially be cleaved under harsh conditions.[11][12] Studies on the degradation of benzyl alcohol, a potential breakdown product, show it metabolizes to benzaldehyde and then benzoic acid.[13]

Stability of N-acetylcysteine (for reference)

Forced degradation studies on NAC have demonstrated its susceptibility to various stress conditions.[6][14]

Table 3: Summary of N-acetylcysteine Forced Degradation Studies

| Stress Condition | Observations | Degradation Products |

| Acidic (0.5 M HCl) | ~15% degradation | N,N'-diacetyl-L-cystine and others |

| Alkaline (0.1 M NaOH) | ~23% degradation | Multiple degradation products |

| Oxidative (0.3% H₂O₂) | ~6% degradation | N,N'-diacetyl-L-cystine |

| Thermal (80°C) | ~24% degradation | Multiple degradation products |

| Photolytic (Sunlight) | ~3% degradation | N,N'-diacetyl-L-cystine |

Experimental Protocols

Proposed Stability-Indicating HPLC Method (Adaptable for this compound)

This protocol is based on established methods for N-acetylcysteine and would require optimization and validation for this compound.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: UV detection at a suitable wavelength (e.g., 210-220 nm).

-

Sample Preparation: Samples should be dissolved in a suitable solvent, potentially with the addition of a reducing agent like DTT or TCEP if analyzing for related substances with free thiols.[15]

Forced Degradation Study Protocol (General)

To assess the intrinsic stability of this compound, a forced degradation study should be performed according to ICH guidelines.

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60-80°C) for a specified period.

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid sample to dry heat (e.g., 80-100°C).

-

Photostability: Expose the sample to light according to ICH Q1B guidelines.

Samples from each condition should be analyzed by a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

Biological Activity and Signaling Pathways

This compound is primarily known as a biomarker for toluene exposure, formed through the mercapturic acid pathway.[14] While direct studies on its signaling effects are limited, research on N-acetylcysteine and its analogs provides strong evidence for their interaction with the Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.

Metabolic Pathway of Toluene to this compound

Toluene undergoes metabolism in the body, with a minor fraction being conjugated with glutathione. This conjugate is further processed to yield this compound, which is then excreted in the urine.

References

- 1. This compound | C13H17NO3S | CID 563350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzylmercapturic acid | C12H15NO3S | CID 107816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Role of Natural and Synthetic Compounds in Modulating NRF2/KEAP1 Signaling Pathway in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. N-ACETYL-S-BENZYL-L-CYSTEINE CAS#: 19542-77-9 [m.chemicalbook.com]

- 7. glpbio.com [glpbio.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. A procedure for the analysis of this compound and S-(o-methylbenzyl)-N-acetylcysteine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Significance of urinary concentrations of this compound (S-BMA) in subjects exposed to toluene] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. s10901.pcdn.co [s10901.pcdn.co]

S-Benzyl-N-acetylcysteine Adducts in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Benzyl-N-acetylcysteine (B-NAC), also known as S-benzylmercapturic acid (SBMA), is a key metabolite formed in biological systems following exposure to toluene, a widely used industrial solvent and a component of various consumer products. This adduct is the final product of a detoxification pathway involving conjugation with glutathione. The quantification of B-NAC in biological matrices, particularly urine, serves as a highly specific and sensitive biomarker for assessing human exposure to toluene. This technical guide provides a comprehensive overview of the formation, biological significance, and analytical methodologies for this compound adducts.

Formation of this compound Adducts

The formation of B-NAC is a multi-step metabolic process primarily occurring in the liver. It represents a minor but highly specific pathway for toluene detoxification.

-

Oxidation of Toluene: Toluene is first metabolized by cytochrome P450 (CYP) enzymes, predominantly CYP2E1, with contributions from CYP1A2, CYP2B6, and CYP2C8.[1][2] This enzymatic reaction hydroxylates the methyl group of toluene to form benzyl alcohol.[3]

-

Glutathione Conjugation: Benzyl alcohol is then conjugated with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[4][5] While the specific GST isozymes involved in benzyl alcohol conjugation are not extensively characterized, the GST superfamily is crucial for detoxifying a wide range of xenobiotics.[5][6][7]

-

Metabolism to Mercapturic Acid: The resulting S-benzyl-glutathione conjugate is further metabolized in the mercapturic acid pathway. This involves the sequential cleavage of the glutamate and glycine residues by enzymes such as γ-glutamyltransferase and dipeptidases, forming the cysteine conjugate. Finally, the cysteine conjugate is N-acetylated by N-acetyltransferase to yield this compound, which is then excreted in the urine.[8]

Biological Significance

The primary biological significance of B-NAC adducts lies in their utility as a biomarker of toluene exposure. Unlike other toluene metabolites such as hippuric acid and o-cresol, B-NAC is more specific and sensitive, especially at low exposure levels.[9][10]

Biomarker of Exposure: Numerous studies have demonstrated a strong correlation between the concentration of B-NAC in urine and the level of toluene exposure in occupational settings.[11] Its high specificity arises from the fact that it is a direct product of the detoxification of a toluene metabolite, with fewer confounding sources compared to other biomarkers.[9]

Detoxification Pathway: The formation of B-NAC is an integral part of the phase II detoxification process, which aims to increase the water solubility of xenobiotics and facilitate their excretion from the body.[4][5] This pathway helps to mitigate the potential toxicity of toluene and its metabolites.

Potential Biological Activities: While the biological activity of the B-NAC adduct itself is not well-documented, its parent molecule, N-acetylcysteine (NAC), is known to have numerous biological effects, including acting as an antioxidant and modulating inflammatory pathways.[12][13][14] Further research is needed to determine if the S-benzyl adduct retains or modifies any of these activities.

Data Presentation

Quantitative Data on Urinary this compound (SBMA)

| Population/Exposure Group | Toluene Exposure Level | Urinary SBMA Concentration (µg/L) | Urinary SBMA Concentration (µg/g creatinine) | Reference(s) |

| Non-Exposed/General Population | ||||

| Non-Smokers | Background | Median: 8.2 (Range: 1.6 - 77.4) | - | [11] |

| Smokers | Background + Smoking | Median: 11.5 (Range: 0.9 - 51.2) | - | [11] |

| Non-Smokers | Background | Geometric Mean: 2.1 | - | [15] |

| Smokers | Background + Smoking | Geometric Mean: 11.8 | - | [15] |

| Non-Exposed Controls | Not specified | Below Detection Limit (0.2 µg/L) | - | [9] |

| Occupationally Exposed | ||||

| Printing Workers | Geometric Mean: 13 ppm | - | - | [10] |

| Adhesive Tape Manufacturing Workers | Not specified | Average: 37.8 | Average: 32.1 | [16] |

Comparison of Urinary Biomarkers for Toluene Exposure

| Biomarker | Correlation with Toluene Exposure (r-value) | Lowest Toluene Concentration for Detection | Notes | Reference(s) |

| S-Benzylmercapturic Acid (SBMA) | 0.7 | < 1 ppm | Highly specific, low background levels. | [9][17] |

| Hippuric Acid | 0.6 | ~25-50 ppm | High background levels from diet. | [9][17][18] |

| o-Cresol | 0.6 | ~2-3 ppm | Can be influenced by smoking. | [9][17][12] |

Experimental Protocols

Detailed Methodology for Urinary this compound Analysis by HPLC-MS/MS (Based on NIOSH Method 8326)[1][10][19][20][21]

This method allows for the simultaneous determination of S-benzylmercapturic acid (SBMA) and S-phenylmercapturic acid (SPMA) in urine.

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Thaw urine samples to room temperature and mix thoroughly.

-

Transfer 4.0 mL of urine into a screw-capped culture tube.

-

Add 0.5 mL of deionized water.

-

Spike with 0.5 mL of a 30 ng/mL solution of deuterated SBMA (d5-SBMA) as an internal standard.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the urine sample onto the SPE cartridge.

-

Wash the cartridge with a water/methanol solution.

-

Elute the analytes with methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase.

2. HPLC-MS/MS Analysis

-

HPLC System: Agilent 1200 series or equivalent.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18, 3.5 µm particle size, 150 mm x 3 mm.

-

Mobile Phase A: 5% acetonitrile / 95% water / 0.1% acetic acid.

-

Mobile Phase B: 75% acetonitrile / 25% water / 0.1% acetic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 8 µL.

-

Gradient Program:

-

0-10 min: 0 to 40% B

-

10-18 min: 40 to 100% B

-

18-20 min: Hold at 100% B

-

20-21 min: Increase flow to 0.4 mL/min

-

21-28 min: Hold at 100% B

-

28-30 min: Re-equilibrate to 0% B

-

-

Mass Spectrometer Settings:

-

Ionization Mode: ESI Negative

-

Capillary Voltage: 3500 V

-

Fragmentor Voltage: 80 V

-

Dwell Time: 200 msec

-

Collision Gas: Argon

-

Multiple Reaction Monitoring (MRM) Transitions:

-

SBMA: m/z 252 -> 123

-

d5-SBMA: m/z 257 -> 128

-

-

3. Calibration and Quantification

-

Prepare a series of calibration standards in a blank urine matrix or a suitable substitute, ranging from approximately 0.5 to 50 ng/mL.

-

Process the calibration standards in the same manner as the unknown samples.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

-

Determine the concentration of SBMA in the unknown samples from the calibration curve.

Mandatory Visualizations

References

- 1. Page:NIOSH Manual of Analytical Methods - 8326.pdf/1 - Wikisource, the free online library [en.wikisource.org]

- 2. Toluene - Occupational Exposure Limits | Occupational Safety and Health Administration [osha.gov]

- 3. Validation of an HPLC-MS-MS method for the determination of urinary S-benzylmercapturic acid and S-phenylmercapturic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. The Multifaceted Role of Glutathione S-Transferases in Health and Disease [mdpi.com]

- 6. Isozyme-specific glutathione-S-transferase inhibitors: design and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. edepot.wur.nl [edepot.wur.nl]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. stacks.cdc.gov [stacks.cdc.gov]

- 10. cdc.gov [cdc.gov]

- 11. researchgate.net [researchgate.net]

- 12. Biological Activities and Potential Oral Applications of N-Acetylcysteine: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Global Profiling of Urinary Mercapturic Acids Using Integrated Library-Guided Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Effects of Benzyl Isothiocyanate and Its N-Acetylcysteine Conjugate on Induction of Detoxification Enzymes in Hepa1c1c7 Mouse Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Determination of S-phenylmercapturic acid by GC-MS and ELISA: a comparison of the two methods - PubMed [pubmed.ncbi.nlm.nih.gov]

The Mercapturic Acid Pathway: A Core Mechanism in Detoxification and Biomarker Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The mercapturic acid pathway represents a critical Phase II detoxification route for a vast array of reactive electrophilic compounds, both of xenobiotic and endogenous origin. This pathway culminates in the formation of N-acetyl-L-cysteine S-conjugates, known as mercapturic acids, which are readily excreted in urine.[1][2] Understanding the intricacies of this pathway is paramount for toxicologists, pharmacologists, and drug development professionals, as it governs the clearance and detoxification of numerous drugs and environmental toxins, and its metabolites serve as valuable biomarkers of exposure.

The Core Pathway: A Four-Step Enzymatic Cascade

The biotransformation of electrophilic compounds via the mercapturic acid pathway is a sequential process involving four key enzymatic steps that primarily occurs in the liver and kidneys.[3]

-

Glutathione Conjugation: The pathway is initiated by the conjugation of the electrophilic substrate with the endogenous antioxidant tripeptide, glutathione (GSH). This reaction is catalyzed by a superfamily of enzymes known as Glutathione S-transferases (GSTs).[4] The resulting glutathione S-conjugate is typically less reactive and more water-soluble than the parent compound.[5]

-

Gamma-Glutamyl Cleavage: The glutathione conjugate is then transported out of the cell where it undergoes cleavage of the γ-glutamyl residue by the enzyme γ-glutamyltransferase (GGT), which is often located on the cell surface.[6][7]

-

Glycinyl Cleavage: The resulting cysteinyl-glycine S-conjugate is further hydrolyzed by dipeptidases, which remove the glycine residue to form a cysteine S-conjugate.[8]

-

N-Acetylation: In the final step, the cysteine S-conjugate is N-acetylated by the enzyme cysteine S-conjugate N-acetyltransferase (NAT) to form the final product, a mercapturic acid (N-acetyl-L-cysteine S-conjugate).[9] These highly water-soluble and non-toxic compounds are then efficiently eliminated from the body, primarily through urinary excretion.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. LC-MS analyses of N-acetyl-p-benzoquinone imine-adducts of glutathione, cysteine, N-acetylcysteine, and albumin in a plasma sample: A case study from a patient with a rare acetaminophen-induced acute swelling rash - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Note: Analysis of S-Benzyl-N-acetylcysteine in Urine by HPLC

Introduction

S-Benzyl-N-acetylcysteine (BANA) is a mercapturic acid derivative and a known metabolite of toluene. Its presence and quantification in urine serve as a biomarker for toluene exposure, which is of significant interest in occupational health and toxicology studies. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely accessible analytical technique for the determination of BANA in biological matrices. This application note provides a detailed protocol for the analysis of this compound in human urine using a reversed-phase HPLC method. The described method is adapted from established protocols for the analysis of N-acetylcysteine (NAC) and its derivatives in biological fluids, ensuring a high degree of relevance and applicability.

Principle of the Method

The method involves the extraction of this compound from a urine matrix using solid-phase extraction (SPE) to remove interfering endogenous components. The extracted analyte is then separated and quantified by reversed-phase HPLC with UV detection. The chromatographic separation is achieved on a C18 column with an isocratic mobile phase consisting of a phosphate buffer and acetonitrile. Detection is performed at a low UV wavelength where the analyte exhibits significant absorbance.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction protocol is employed to clean up the urine sample and concentrate the analyte.

Materials:

-

Urine samples

-

This compound standard

-

Methanol (HPLC grade)

-

Deionized water

-

0.1 M Phosphate buffer (pH 6.0)

-

SPE cartridges (C18, 500 mg, 3 mL)

-

SPE vacuum manifold

-

Nitrogen evaporator

Procedure:

-

Sample Pre-treatment: Centrifuge the urine sample at 4000 rpm for 10 minutes to remove particulate matter. Dilute 1 mL of the supernatant with 1 mL of 0.1 M phosphate buffer (pH 6.0).

-

SPE Cartridge Conditioning: Condition the C18 SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry out.

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences.

-